![molecular formula C16H16N2S B2437634 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 637323-00-3](/img/structure/B2437634.png)
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Imidazole derivatives, including the compound , have demonstrated antibacterial and antifungal properties . These compounds can inhibit microbial growth and are of interest for developing novel antimicrobial agents.
Anticancer Potential
Imidazole-containing compounds often exhibit diverse biological activities, including anticancer effects. The 1,3,4-oxadiazole nucleus, present in our compound, is particularly relevant for cancer treatment . Researchers explore its potential as an antitumor agent.
Anti-Inflammatory Properties
Imidazole derivatives have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory conditions .
Antiviral Applications
Imidazole-based molecules, due to their structural versatility, are studied for antiviral activity. Researchers evaluate their ability to inhibit viral replication and entry .
Anticonvulsant and Neuroprotective Effects
Certain imidazole derivatives exhibit anticonvulsant properties. Their impact on neuronal function and potential neuroprotective effects are areas of interest .
Chiral Auxiliary and Asymmetric Catalysis
Imidazolidine-2-thione derivatives, related to our compound, serve as chiral auxiliaries and ligands for asymmetric catalysis . These applications are relevant in synthetic chemistry.
Metal Complexes and Therapeutic Areas
Metal complexes of heterocyclic thione ligands, including imidazolidine-2-thione, have antifungal activity . Researchers explore their therapeutic potential in various areas.
DNA-Based Structures and Histidine Metabolism
Imidazole is a core component of histidine, purine, histamine, and DNA-based structures . Understanding its role in these biological contexts informs drug design and development.
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other imidazole-based compounds, which are known to interact through weak bonds with enzymes and biological receptors .
Biochemical Pathways
Similar compounds have been shown to have broad pharmacological effects, affecting a variety of pathways related to conditions such as cancer, viral infections, microbial infections, convulsions, diabetes, hypertension, leishmaniasis, and inflammation .
Pharmacokinetics
Imidazole compounds are generally known for their good tissue penetration and permeability .
Result of Action
Similar compounds have been shown to have a broad spectrum of activity against various microorganisms .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLPSRCJZIELNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole |
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